Biotin-PEG12-Säure

Übersicht

Beschreibung

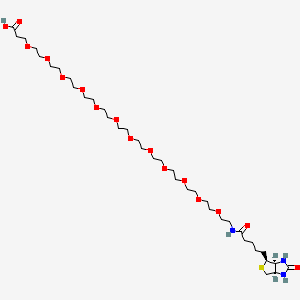

Biotin-PEG12-Acid is a biotinylation reagent that consists of biotin linked to a polyethylene glycol (PEG) spacer arm with 12 ethylene glycol units. This compound is widely used in biochemical research and biotechnology for labeling and conjugating biomolecules such as proteins, peptides, and nucleotides. The PEG spacer arm imparts water solubility and flexibility, reducing steric hindrance and enhancing the solubility of the biotinylated molecules .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG12-Acid has a wide range of applications in scientific research:

Chemistry: Used for the biotinylation of small molecules and polymers to facilitate their detection and purification.

Biology: Employed in the labeling of proteins, peptides, and nucleotides for various assays, including Western blotting, ELISA, and immunohistochemistry.

Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the detection and targeting of specific biomolecules.

Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes

Wirkmechanismus

Target of Action

Biotin-PEG12-Acid is primarily used to label primary amine-containing macromolecules , such as antibodies and proteins . The primary targets are the primary amines (-NH2), such as the side-chain of lysine (K) residues and the N-termini of polypeptides .

Mode of Action

Biotin-PEG12-Acid interacts with its targets through a process known as biotinylation . In pH 7-9 buffers, Biotin-PEG12-Acid reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is irreversible, forming permanent amide bonds .

Biochemical Pathways

Biotin, a component of Biotin-PEG12-Acid, acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT) .

Pharmacokinetics

The hydrophilic polyethylene glycol (PEG) spacer arm of Biotin-PEG12-Acid imparts water solubility that is transferred to the biotinylated molecule . This enhances the solubility of the compound, helping to prevent aggregation of biotinylated antibodies stored in solution . .

Result of Action

The result of Biotin-PEG12-Acid’s action is the biotinylation of primary amine-containing macromolecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Action Environment

The action of Biotin-PEG12-Acid is influenced by environmental factors such as pH and moisture . The reaction between Biotin-PEG12-Acid and primary amines occurs efficiently in pH 7-9 buffers . It’s also important to minimize the compound’s exposure to moisture because the NHS-ester reactive group is susceptible to hydrolysis .

Biochemische Analyse

Biochemical Properties

Biotin-PEG12-Acid enables simple and efficient biotin labeling of antibodies, proteins, and any other primary amine-containing macromolecule . The bond formation between biotin and avidin is rapid and, once formed, is unaffected by most extremes of pH, organic solvents, and other denaturing agents .

Cellular Effects

The effects of Biotin-PEG12-Acid on cells are primarily related to its role in biotin labeling of proteins. Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Molecular Mechanism

Biotin-PEG12-Acid reacts efficiently with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is commonly used in biotinylation reagents .

Temporal Effects in Laboratory Settings

In laboratory settings, Biotin-PEG12-Acid exhibits stability and does not permeate the cell membrane as long as the cell remains intact . Only primary amines exposed on the surface will react with Biotin-PEG12-Acid .

Transport and Distribution

Biotin-PEG12-Acid dissolves readily in polar solutions, but it does not permeate the cell membrane . As long as the cell remains intact, only primary amines exposed on the surface will react with Biotin-PEG12-Acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-PEG12-Acid typically involves the conjugation of biotin to a PEG spacer arm through a series of chemical reactions. One common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds. The reaction is usually carried out in a buffer solution at pH 7-9 .

Industrial Production Methods

In industrial settings, the production of Biotin-PEG12-Acid involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the preparation of PEG12-NHS ester, followed by its reaction with biotin under controlled conditions. The final product is purified using techniques such as chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG12-Acid primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amines to form amide bonds. This reaction is highly specific and efficient, making it ideal for biotinylation of proteins and other biomolecules .

Common Reagents and Conditions

Reagents: N-hydroxysuccinimide (NHS) esters, primary amines

pH 7-9 buffer solutions, typically phosphate-buffered saline (PBS)Major Products Formed

The major product formed from the reaction of Biotin-PEG12-Acid with primary amines is a biotinylated molecule with an amide bond linking the biotin to the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-PEG4-Acid: Contains a shorter PEG spacer arm with 4 ethylene glycol units.

Biotin-PEG8-Acid: Contains a PEG spacer arm with 8 ethylene glycol units.

Biotin-PEG24-Acid: Contains a longer PEG spacer arm with 24 ethylene glycol units

Uniqueness

Biotin-PEG12-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. This makes it particularly effective for biotinylation applications where reduced steric hindrance and enhanced solubility are crucial .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMUKWXFLKZKMD-UEMWQVMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69N3O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

844.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621423-14-0 | |

| Record name | Biotin-PEG12-Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)